molecular formula C16H23NO5 B020066 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate CAS No. 78266-81-6

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Cat. No.: B020066
CAS No.: 78266-81-6
M. Wt: 309.36 g/mol
InChI Key: FXRLWSYREBUSNL-ZDUSSCGKSA-N
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Description

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and a hydroxybutyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved through the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot, making it a convenient and efficient approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the benzyloxycarbonylamino group.

Scientific Research Applications

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate involves the formation of reactive intermediates during its chemical reactions. For example, during esterification, the formation of an O-acylisourea intermediate facilitates the reaction with alcohols to form esters . In oxidation reactions, the tert-butyl group can form carbocations, which are key intermediates in the reaction pathway .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl Acetate: Another tert-butyl ester with similar reactivity but different applications.

    Tert-Butyl Benzoate: Shares the tert-butyl ester functionality but has a different aromatic group.

    Tert-Butyl Carbamate: Contains a tert-butyl group and a carbamate moiety, used in different synthetic applications.

Uniqueness

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is unique due to the presence of both a benzyloxycarbonylamino group and a hydroxybutyrate moiety, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRLWSYREBUSNL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445200
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-81-6
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
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